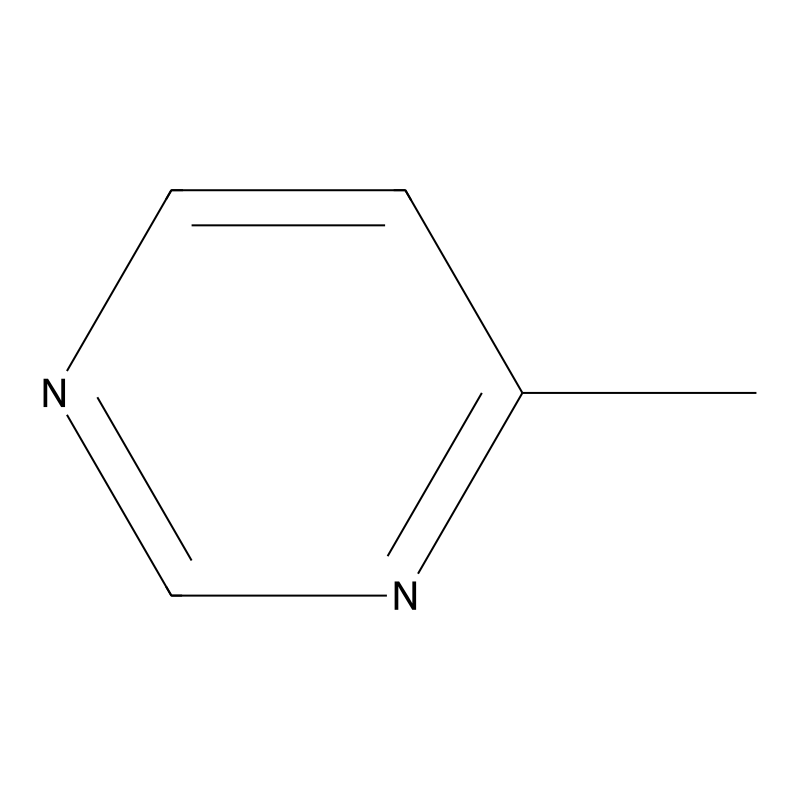4-Methylpyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anti-Inflammatory Activities
Synthesis of Pyrimidine Derivatives
Antimicrobial Agents
Drug Discovery Therapeutics
Antimetabolite Applications
Field: This application is in the field of Pharmacology .
Application Summary: Diazines, including 4-Methylpyrimidine, are reported to exhibit antimetabolite activities . They are used in the treatment of various diseases including cancer, allergies, and microbial infections .
Method of Application: The method of application involves the use of diazines as antimetabolites in the treatment of various diseases .
Results or Outcomes: The use of diazines as antimetabolites has led to the development of effective treatments for a wide range of diseases .
Synthesis of Fused Pyrimidines
Application Summary: 4-Methylpyrimidine is used in the synthesis of fused pyrimidines, which have a wide range of applications .
Method of Application: The method of application involves the use of 4-Methylpyrimidine in the synthesis of fused pyrimidines .
Results or Outcomes: The synthesis of fused pyrimidines has led to the development of a wide range of compounds with various applications .
4-Methylpyrimidine is an organic compound with the molecular formula C5H6N2. It is classified as a pyrimidine derivative, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The methyl group at position 4 distinguishes it from other pyrimidine derivatives. This compound is a colorless liquid with a distinctive odor and is soluble in water, making it useful in various chemical applications .
Currently, there is no documented research on the specific mechanism of action of 4-Methylpyrimidine itself in biological systems. Its significance lies primarily in its role as a precursor for the synthesis of other biologically active molecules.
Several methods exist for synthesizing 4-methylpyrimidine:
- Methylation of Pyrimidine: The most straightforward method involves the methylation of pyrimidine using methyl iodide or dimethyl sulfate in the presence of a base.
- Cyclization Reactions: Another approach includes the cyclization of appropriate precursors such as amino acids or other nitrogen-containing compounds under acidic or basic conditions.
- Reduction Reactions: The reduction of corresponding pyrimidine derivatives can also yield 4-methylpyrimidine .
4-Methylpyrimidine finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of numerous pharmaceuticals.
- Agriculture: It is used in the formulation of agrochemicals.
- Chemical Research: Its unique structure makes it a subject of interest in studies related to heterocyclic chemistry and material science .
Interaction studies involving 4-methylpyrimidine have focused on its reactivity with metal complexes and other organic compounds. For instance, it has been shown to form stable complexes with transition metals, which can enhance catalytic activity in various reactions. These interactions are crucial for understanding its role in catalysis and material synthesis .
Several compounds share structural similarities with 4-methylpyrimidine, including:
- 2-Methylpyrimidine: Contains a methyl group at position 2; exhibits different reactivity patterns due to the location of the nitrogen atoms.
- 5-Methylpyrimidine: Similar structure but with a methyl group at position 5; may have distinct biological activities compared to 4-methylpyrimidine.
- Pyridine: A related compound lacking nitrogen at positions 1 and 3; exhibits different chemical properties and applications.
Comparison TableCompound Molecular Formula Position of Methyl Group Notable Properties 4-Methylpyrimidine C5H6N2 Position 4 Antimicrobial activity 2-Methylpyrimidine C5H6N2 Position 2 Different reactivity 5-Methylpyrimidine C5H6N2 Position 5 Unique biological activities Pyridine C5H5N None Broader applications in organic chemistry
| Compound | Molecular Formula | Position of Methyl Group | Notable Properties |
|---|---|---|---|
| 4-Methylpyrimidine | C5H6N2 | Position 4 | Antimicrobial activity |
| 2-Methylpyrimidine | C5H6N2 | Position 2 | Different reactivity |
| 5-Methylpyrimidine | C5H6N2 | Position 5 | Unique biological activities |
| Pyridine | C5H5N | None | Broader applications in organic chemistry |
The uniqueness of 4-methylpyrimidine lies in its specific placement of the methyl group, which influences its chemical reactivity and biological activity compared to these similar compounds.
XLogP3
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








